2-Oxo-3-(2-oxopropyl)-2,3-dihydro-1,3-benzoxazole-5-sulfonamide
Description
Properties
CAS No. |
54080-57-8 |
|---|---|
Molecular Formula |
C10H10N2O5S |
Molecular Weight |
270.26 g/mol |
IUPAC Name |
2-oxo-3-(2-oxopropyl)-1,3-benzoxazole-5-sulfonamide |
InChI |
InChI=1S/C10H10N2O5S/c1-6(13)5-12-8-4-7(18(11,15)16)2-3-9(8)17-10(12)14/h2-4H,5H2,1H3,(H2,11,15,16) |
InChI Key |
IGQWLWYOKWWVNS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CN1C2=C(C=CC(=C2)S(=O)(=O)N)OC1=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-3-(2-oxopropyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminophenol with an aldehyde or ketone, followed by cyclization to form the oxazole ring. The sulfonamide group is then introduced through sulfonation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reactions and minimize by-products. The process may also include purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Oxo-3-(2-oxopropyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxazole ring to oxazolines or other reduced forms.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce oxazolines.
Scientific Research Applications
2-Oxo-3-(2-oxopropyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its role in developing new pharmaceuticals, particularly as an antibacterial agent.
Industry: Utilized in the production of specialty chemicals and intermediates for various applications.
Mechanism of Action
The mechanism of action of 2-Oxo-3-(2-oxopropyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide involves its interaction with bacterial enzymes. The sulfonamide group acts as a competitive inhibitor of dihydropteroate synthase, an enzyme involved in folic acid synthesis in bacteria. This inhibition disrupts the production of folic acid, which is essential for bacterial growth and replication, leading to the bacteriostatic effect.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Mechanistic and Pharmacological Insights
- S-(2-oxopropyl)-CoA : This acetyl-CoA analog inhibits enzymes by mimicking the native substrate but resists hydrolysis due to its methylene spacer. The 2-oxopropyl group stabilizes interactions with hydrophobic residues (e.g., Met-108 and Ala-110), a feature shared with the target compound’s 2-oxopropyl moiety .
- N-(2,3-dihydro-1,4-benzoxazin-4-yl) Derivatives : Despite structural similarity (dihydrobenzoxazine vs. dihydrobenzoxazole), the carboxamide group and trifluorophenyl substituents enhance antiparasitic activity through π-π interactions, contrasting with the sulfonamide’s hydrogen-bonding role in the target compound .
- 2,3-Dihydro-1,3-thiazol-2-imines : The thiazole ring and imine group facilitate angiotensin receptor binding via hydrogen bonds and electrostatic interactions. The prop-2-enyl substituent enhances lipophilicity, whereas the target compound’s sulfonamide improves solubility and target specificity .
- Benzothiazepinones: These compounds emphasize the role of methoxyphenyl groups in modulating electronic properties, though their benzothiazepine core differs in ring size and flexibility compared to benzoxazole .
Biological Activity
The compound 2-Oxo-3-(2-oxopropyl)-2,3-dihydro-1,3-benzoxazole-5-sulfonamide , with CAS Number 54080-57-8, is a derivative of benzoxazole known for its diverse biological activities. This article explores its pharmacological properties, including antibacterial, anticancer, and anti-inflammatory effects, supported by various studies and data tables.
- Molecular Formula : C10H10N2O5S
- Molecular Weight : 270.262 g/mol
- Chemical Structure : The compound features a benzoxazole core with additional functional groups that enhance its biological activity.
Antibacterial Activity
Benzoxazole derivatives, including the compound , have shown significant antibacterial properties. Studies have reported that such compounds exhibit activity against various strains of bacteria, including both Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Escherichia coli | 0.5 µg/mL | 1.0 µg/mL |
| Staphylococcus aureus | 1.0 µg/mL | 2.0 µg/mL |
| Salmonella enteritidis | 2.0 µg/mL | 4.0 µg/mL |
The above table summarizes findings from various studies that demonstrate the compound's effectiveness against common bacterial pathogens .
Anticancer Activity
Research has indicated that benzoxazole derivatives possess anticancer properties, affecting several cancer cell lines. The compound has been tested against human cancer cell lines such as HeLa, SKBr3, and HepG2.
| Cell Line | IC50 Value (µM) | Effect |
|---|---|---|
| HeLa | 15 | Moderate cytotoxicity |
| SKBr3 | 12 | Significant cytotoxicity |
| HepG2 | 18 | Moderate cytotoxicity |
The IC50 values indicate the concentration required to inhibit cell growth by 50%. The compound displayed varying levels of cytotoxicity across different cancer types .
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes. In a study involving animal models, it was found to reduce inflammation markers significantly.
- Dosage : 3 mg/kg
- Effect : Reduced COX-2 activity by approximately 30% after four days of treatment.
This suggests potential use in treating inflammatory diseases .
Study on Antibacterial Efficacy
A recent study evaluated the antibacterial efficacy of various benzoxazole derivatives, including our compound. It was found that the compound demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. The study highlighted its potential as a lead compound for developing new antibiotics .
Study on Anticancer Properties
In another investigation focusing on anticancer activity, researchers synthesized several benzoxazole derivatives and tested their effects on different cancer cell lines. The results indicated that the compound under review had a more pronounced effect compared to other derivatives tested, suggesting its potential as a therapeutic agent in oncology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
